molecular formula C12H11NO B093406 4-Phenoxyaniline CAS No. 139-59-3

4-Phenoxyaniline

Cat. No. B093406
CAS RN: 139-59-3
M. Wt: 185.22 g/mol
InChI Key: WOYZXEVUWXQVNV-UHFFFAOYSA-N
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Patent
US06127374

Procedure details

4-Nitrodiphenyl ether (3.92 g, 18 mmol) was hydrogenated over Raney nickel (1.5 g) in methanol (100 mL) at 25° C. at 50 psi for 2 hours. The reaction mixture was celite filtered, and the volatiles were stripped rigourously under reduced pressure to give 4-phenoxyaniline (3.32 g, 97.6%) as an off-white solid.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97.6%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1>[Ni].CO>[O:7]([C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
3.92 g
Type
reactant
Smiles
C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: PERCENTYIELD 97.6%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.